3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline: is a complex organic compound with the molecular formula C17H28N4O and a molecular weight of 304.43 g/mol . This compound is characterized by the presence of a piperazine and piperidine ring, which are common structural motifs in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Formation of the Piperazine Ring: The piperazine ring is usually formed by reacting ethylenediamine with dihaloalkanes.
Coupling of Rings: The piperidine and piperazine rings are then coupled together using a suitable linker, often through nucleophilic substitution reactions.
Introduction of the Aniline Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of piperidine and piperazine intermediates.
Optimization of Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.
Purification: Purification of the final product through crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alkoxides are commonly used in substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Aniline derivatives.
Substitution Products: Various substituted piperazine and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of piperazine and piperidine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine and piperidine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (olanzapine)
Uniqueness
3-Methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is unique due to its specific combination of piperazine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and in scientific research.
Properties
Molecular Formula |
C17H28N4 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C17H28N4/c1-14-13-15(18)3-4-17(14)21-7-5-16(6-8-21)20-11-9-19(2)10-12-20/h3-4,13,16H,5-12,18H2,1-2H3 |
InChI Key |
AETVYYJOTDNMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC(CC2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.